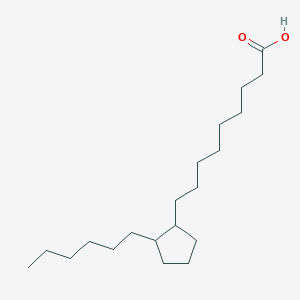![molecular formula C14H16O B14282881 2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol CAS No. 137663-79-7](/img/structure/B14282881.png)
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol is an organic compound with a complex structure that includes both alkyne and alcohol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenylacetylene derivative with a suitable alkyl halide, followed by a series of reactions to introduce the methyl and hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as those using palladium or nickel catalysts, can be employed to improve yields and reduce reaction times. Additionally, continuous flow reactors may be used to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the alkyne group.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the alkyne and alcohol functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propen-1-ol: Shares the methyl and propenyl groups but lacks the phenyl and alkyne groups.
4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Contains a similar phenyl and propenyl structure but differs in the ester functional group.
Eigenschaften
CAS-Nummer |
137663-79-7 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-methyl-4-(4-prop-2-enylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C14H16O/c1-4-5-12-6-8-13(9-7-12)10-11-14(2,3)15/h4,6-9,15H,1,5H2,2-3H3 |
InChI-Schlüssel |
IOQGBNDGHAQSNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=CC=C(C=C1)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




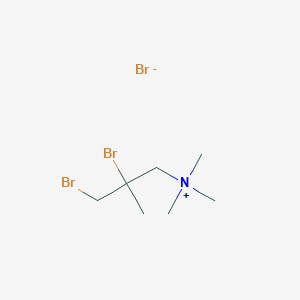
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)

![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
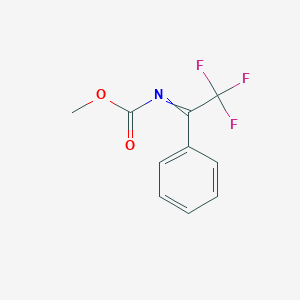
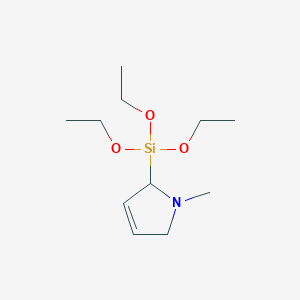
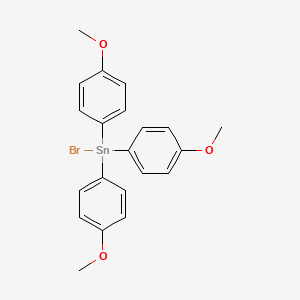

![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
